isoUDCA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

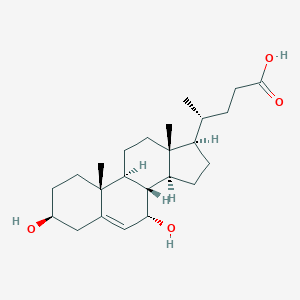

Isoursodeoxycholic acid, commonly referred to as isoUDCA, is a bile acid derivative. It is an epimer of ursodeoxycholic acid (UDCA), which is naturally found in small quantities in human bile and is more abundant in bear bile. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of liver diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

IsoUDCA can be synthesized through the epimerization of ursodeoxycholic acid. The process involves the conversion of the 3α-hydroxy group of UDCA to a 3β-hydroxy group, resulting in this compound. This transformation is typically achieved using chemical reagents such as strong bases or acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain this compound of pharmaceutical grade .

Análisis De Reacciones Químicas

Types of Reactions

IsoUDCA undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 3-dehydro-UDCA.

Reduction: Reduction reactions can convert this compound back to UDCA.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 3-dehydro-UDCA

Reduction: Ursodeoxycholic acid

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Cardiometabolic Health

Recent studies have highlighted isoUDCA as a significant biomarker for cardiometabolic health. A comprehensive analysis indicated that serum levels of this compound correlate with various metabolic parameters, including fasting and post-prandial lipemia, inflammation, and liver function enzymes such as alanine aminotransferase (ALT) and gamma-glutamyl transferase (GGT). Specifically, higher levels of this compound were associated with a poorer metabolic profile, suggesting its potential role in predicting cardiovascular risk .

Table 1: Associations of Serum this compound with Metabolic Parameters

| Parameter | Correlation Coefficient (β) | p-value |

|---|---|---|

| Fasting Lipemia | 0.07 | 1.64 × 10^-5 |

| ALT | 1.36 | 2.16 × 10^-2 |

| GGT | 2.74 | 6.84 × 10^-3 |

| Hepatic Steatosis Index (HSI) | 0.34 | 3.54 × 10^-3 |

Liver Disease Management

This compound has been investigated for its role in liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). Studies suggest that elevated this compound levels may indicate liver dysfunction, as they correlate with increased ALT and GGT without significant changes in aspartate aminotransferase (AST) . Furthermore, this compound's presence in patients undergoing treatment with ursodeoxycholic acid (UDCA) suggests a metabolic pathway that could be leveraged for therapeutic purposes in chronic cholestatic liver diseases .

Obesity and Appetite Regulation

This compound is linked to appetite regulation and obesity management. Research indicates that higher levels of this bile acid are associated with increased appetite and poorer metabolic outcomes . Understanding the mechanisms underlying these associations could lead to dietary interventions aimed at modulating this compound levels to promote satiety and improve metabolic health.

Case Study: Bariatric Surgery Impact on this compound Levels

A study involving bariatric surgery patients showed a significant reduction in circulating this compound levels post-surgery, highlighting its potential as a biomarker for assessing the efficacy of obesity treatments . This suggests that lifestyle modifications or pharmacological interventions targeting this compound could mimic the beneficial effects of surgical weight loss procedures.

Gut Microbiome Interaction

The gut microbiome plays a crucial role in the metabolism of bile acids, including this compound. Research indicates that specific gut microbial compositions can predict serum and fecal levels of this compound . This interaction underscores the potential for developing microbiome-targeted therapies to manipulate this compound levels for improved metabolic health.

Table 2: Gut Microbiome Correlation with Serum this compound Levels

| Microbial Species | Correlation Coefficient (r) |

|---|---|

| Species A | 0.65 |

| Species B | -0.58 |

Pharmacological Potential

This compound has shown promise in preclinical studies as a cytoprotective agent against ethanol-induced cell injury in hepatocyte cell lines . This suggests its potential application in developing therapeutic strategies for alcohol-related liver damage.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

- Ursodeoxycholic Acid (UDCA)

- Norursodeoxycholic Acid (NorUDCA)

- Tauro-ursodeoxycholic Acid (TUDCA)

Uniqueness of IsoUDCA

This compound is unique due to its specific epimerization at the 3-hydroxy position, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike UDCA, this compound is extensively isomerized in the liver, leading to different metabolic profiles and therapeutic effects .

Propiedades

Número CAS |

19246-13-0 |

|---|---|

Fórmula molecular |

C11H26O6Si |

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

(4R)-4-[(3S,7S,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h13-14,16-20,22,25-26H,4-12H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

Clave InChI |

PXHCARRJGFGPAC-YCBRVCGJSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

SMILES isomérico |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Sinónimos |

3 beta,7 alpha-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-en-24-oic acid 3,7-dihydroxychol-5-enoic acid 3,7-dihydroxychol-5-enoic acid, (3alpha,5beta,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7alpha)-isomer 3,7-dihydroxychol-5-enoic acid, (3alpha,7beta)-isomer 3,7-dihydroxychol-5-enoic acid, (3beta,7beta)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.